molecular formula C13H18N4O2S2 B5669131 2-[(4,6-dimethyl-2-pyrimidinyl)amino]-2-oxoethyl 4-morpholinecarbodithioate

2-[(4,6-dimethyl-2-pyrimidinyl)amino]-2-oxoethyl 4-morpholinecarbodithioate

Cat. No. B5669131
M. Wt: 326.4 g/mol
InChI Key: GUJOVYLFZDYKDF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds typically involves multi-step processes that can include condensation reactions, nucleophilic substitutions, and cyclization steps to form the core pyrimidine structure, followed by modifications to introduce specific functional groups such as the morpholine ring and dithioate moiety. Studies like those conducted by Lei et al. (2017) and Jakubkienė et al. (2003) provide insights into methods for constructing complex molecules with pyrimidine and morpholine components through efficient and green synthetic pathways (Lei et al., 2017) (Jakubkienė et al., 2003).

Molecular Structure Analysis

The molecular structure of such compounds is often characterized by X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, revealing the spatial arrangement of atoms and the electronic environment within the molecule. Orozco et al. (2008) and Bowes et al. (2003) have provided detailed analyses of similar compounds, highlighting the planarity of the pyrimidine rings and the hydrogen bonding patterns that contribute to their stability and reactivity (Orozco et al., 2008) (Bowes et al., 2003).

Chemical Reactions and Properties

The chemical reactivity of such compounds can be diverse, influenced by the functional groups present. For example, the morpholine moiety can engage in nucleophilic substitution reactions, while the pyrimidine core can undergo various ring transformations and participate in the formation of heterocyclic compounds. Studies by Dotsenko et al. (2016) explore reactions involving aminomethylation processes that demonstrate the versatility and reactivity of related structures (Dotsenko et al., 2016).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility in different solvents, and crystal structures, are crucial for understanding their behavior in various environments and applications. The crystalline forms can influence the compound's stability, reactivity, and suitability for specific applications. Research like that by Kant et al. (2014) provides valuable information on the crystal structure and physical characteristics of similar compounds (Kant et al., 2014).

Chemical Properties Analysis

The chemical properties, such as acidity/basicity, reactivity towards electrophiles and nucleophiles, and susceptibility to oxidation or reduction, are defined by the molecular structure. The presence of electron-donating and withdrawing groups within the molecule can significantly affect these properties, leading to a wide range of chemical behaviors. Insights into these aspects can be gleaned from studies on related compounds and their reactions, as detailed in the research by Verma et al. (2012) on the synthesis of highly functionalized derivatives through regioselective synthesis techniques (Verma et al., 2012).

properties

IUPAC Name

[2-[(4,6-dimethylpyrimidin-2-yl)amino]-2-oxoethyl] morpholine-4-carbodithioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O2S2/c1-9-7-10(2)15-12(14-9)16-11(18)8-21-13(20)17-3-5-19-6-4-17/h7H,3-6,8H2,1-2H3,(H,14,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUJOVYLFZDYKDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC(=O)CSC(=S)N2CCOCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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